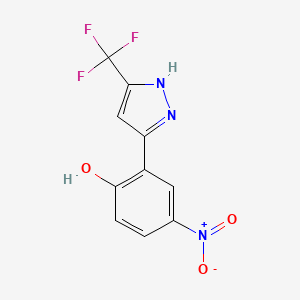

4-Nitro-2-(5-(trifluoromethyl)-1H-pyrazol-3-yl)phenol

Description

4-Nitro-2-(5-(trifluoromethyl)-1H-pyrazol-3-yl)phenol (CAS: 351003-12-8) is a nitro-substituted phenolic compound featuring a pyrazole ring with a trifluoromethyl group at the 5-position. Its molecular formula is C₉H₇N₃O₃, with a molecular weight of 205.17 g/mol . The compound exhibits a melting point of 211–214°C and is characterized by intramolecular hydrogen bonding between the phenolic -OH and the pyrazole nitrogen, leading to a nearly coplanar arrangement of the phenol and pyrazole moieties . This structural rigidity may enhance thermal stability and influence its reactivity in synthetic applications.

Properties

IUPAC Name |

4-nitro-2-[5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3N3O3/c11-10(12,13)9-4-7(14-15-9)6-3-5(16(18)19)1-2-8(6)17/h1-4,17H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBYXJFWRNCPAMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C2=NNC(=C2)C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-nitrophenol with a trifluoromethylated pyrazole derivative under specific conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled temperature and pressure conditions to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

4-Nitro-2-(5-(trifluoromethyl)-1H-pyrazol-3-yl)phenol undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The phenolic hydroxyl group can participate in substitution reactions, such as esterification or etherification.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Acid chlorides or alkyl halides in the presence of a base for esterification or etherification.

Major Products Formed

Oxidation: Formation of nitro derivatives with higher oxidation states.

Reduction: Formation of 4-amino-2-(5-(trifluoromethyl)-1H-pyrazol-3-yl)phenol.

Substitution: Formation of esters or ethers depending on the substituents used.

Scientific Research Applications

4-Nitro-2-(5-(trifluoromethyl)-1H-pyrazol-3-yl)phenol is a complex organic compound featuring a nitro group, a trifluoromethyl group, and a pyrazole ring. It has a molecular formula of and a molecular weight of 273.17 g/mol . This compound is distinguished by its unique structural features, which contribute to its chemical reactivity and potential biological activity.

Potential Biological Activities

Research indicates that 4-Nitro-2-(5-(trifluoromethyl)-1H-pyrazol-3-yl)phenol exhibits potential biological activities, particularly in medicinal chemistry. It has been investigated for its antimicrobial and anticancer properties. The trifluoromethyl group enhances its lipophilicity, allowing for better cell membrane penetration, which may lead to increased efficacy against various biological targets. Studies on the interaction of 4-Nitro-2-(5-(trifluoromethyl)-1H-pyrazol-3-yl)phenol with biological systems have shown it can modulate enzyme activity through specific interactions facilitated by its functional groups. The trifluoromethyl moiety may enhance interactions with lipid membranes, while the phenolic hydroxyl group can engage in hydrogen bonding with proteins, influencing their conformation and activity.

Synthesis

The synthesis of 4-Nitro-2-(5-(trifluoromethyl)-1H-pyrazol-3-yl)phenol can be achieved through several methods.

Structural and Functional Similarities

The following compounds share structural or functional similarities with 4-Nitro-2-(5-(trifluoromethyl)-1H-pyrazol-3-yl)phenol:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Trifluoromethylphenol | Trifluoromethyl group, no pyrazole ring | Simpler structure; lacks biological complexity |

| 3,5-Bis(trifluoromethyl)phenol | Two trifluoromethyl groups | Enhanced lipophilicity but different reactivity |

| 4-Methyl-2-[5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol | Methyl substitution instead of nitro | Potentially different biological activity |

Mechanism of Action

The mechanism of action of 4-Nitro-2-(5-(trifluoromethyl)-1H-pyrazol-3-yl)phenol involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrazole Moieties

2-Phenyl-5-trifluoromethyl-2H-pyrazol-3-ol (CAS: 96145-98-1)

- Similarity : 0.67

- Key Differences: Replaces the nitro-phenol group with a phenyl ring.

- Applications : Likely used in agrochemicals due to trifluoromethyl groups’ resistance to metabolic degradation.

1-Phenyl-3-(trifluoromethyl)-1H-pyrazole (CAS: 99498-65-4)

- Similarity : 0.71

- Key Differences: Lacks the phenolic -OH and nitro group. The trifluoromethyl group at the 3-position (vs. 5-position in the target compound) alters steric and electronic properties.

- Synthesis: Prepared via cyclocondensation, differing from the target compound’s nitro-phenol coupling .

Nitro-Substituted Phenolic Compounds

4-Nitro-2-(trifluoromethyl)phenol (CAS: Not provided)

- Key Differences: Contains a trifluoromethyl group directly on the phenol ring instead of a pyrazole substituent .

- Properties : Simpler structure likely results in lower melting point and higher volatility compared to the target compound.

2-{5-[2-(4-Nitrophenoxy)phenyl]-1-phenyl-1H-pyrazol-3-yl}phenol

Structure-Activity Relationships (SAR)

- Electron-Withdrawing Effects : The nitro and trifluoromethyl groups synergistically deactivate the aromatic ring, directing electrophilic substitutions to specific positions. This contrasts with analogues lacking one or both groups .

- Hydrogen Bonding: Intramolecular -OH···N bonding in the target compound enhances stability compared to non-planar analogues, influencing solubility and crystallinity .

Biological Activity

4-Nitro-2-(5-(trifluoromethyl)-1H-pyrazol-3-yl)phenol is a complex organic compound with significant potential in medicinal chemistry. Characterized by its unique structural features, including a nitro group, a trifluoromethyl group, and a pyrazole ring, this compound has drawn attention for its possible biological activities, particularly in antimicrobial and anticancer research.

- Molecular Formula : C11H8F3N3O3

- Molecular Weight : 273.17 g/mol

- Structural Features : The presence of the trifluoromethyl group enhances lipophilicity, improving cell membrane penetration and biological efficacy.

Antimicrobial Properties

Research indicates that 4-Nitro-2-(5-(trifluoromethyl)-1H-pyrazol-3-yl)phenol exhibits notable antimicrobial activity. The trifluoromethyl moiety may enhance interactions with lipid membranes, facilitating better penetration and increasing its efficacy against various pathogens. Studies have shown that derivatives of pyrazole compounds often display significant antibacterial and antifungal properties, suggesting that this compound may follow similar trends .

Anticancer Activity

The compound has been investigated for its anticancer properties, particularly its ability to inhibit various cancer cell lines. The structural components of 4-Nitro-2-(5-(trifluoromethyl)-1H-pyrazol-3-yl)phenol may contribute to its interaction with critical biological targets involved in cancer progression. Notably, pyrazole derivatives are recognized for their inhibitory effects on kinases relevant to cancer signaling pathways .

The biological activity of 4-Nitro-2-(5-(trifluoromethyl)-1H-pyrazol-3-yl)phenol is believed to involve the modulation of enzyme activity through specific interactions facilitated by its functional groups. The phenolic hydroxyl group can engage in hydrogen bonding with proteins, influencing their conformation and activity . Additionally, the compound's ability to disrupt cellular membranes can lead to cytotoxic effects on targeted cells.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Trifluoromethylphenol | Trifluoromethyl group, no pyrazole ring | Simpler structure; lacks biological complexity |

| 3,5-Bis(trifluoromethyl)phenol | Two trifluoromethyl groups | Enhanced lipophilicity but different reactivity |

| 4-Methyl-2-[5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol | Methyl substitution instead of nitro | Potentially different biological activity |

The uniqueness of 4-Nitro-2-(5-(trifluoromethyl)-1H-pyrazol-3-yl)phenol lies in its combination of the nitro group and trifluoromethyl-substituted pyrazole ring, which may confer distinct pharmacological properties compared to other similar compounds .

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of various derivatives based on the core structure of 4-Nitro-2-(5-(trifluoromethyl)-1H-pyrazol-3-yl)phenol. These investigations have revealed promising results regarding their biological activities:

- Antitumor Activity : A series of pyrazole derivatives were synthesized and evaluated for their ability to inhibit BRAF(V600E), EGFR, and other kinases associated with tumor growth. Some derivatives exhibited potent inhibitory effects comparable to established anticancer drugs .

- Anti-inflammatory Effects : Certain studies highlighted the anti-inflammatory potential of related compounds, indicating that they could inhibit nitric oxide production in response to inflammatory stimuli .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.